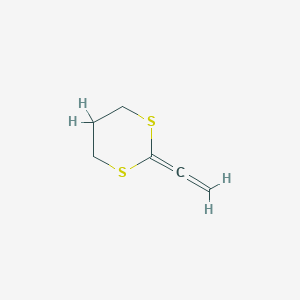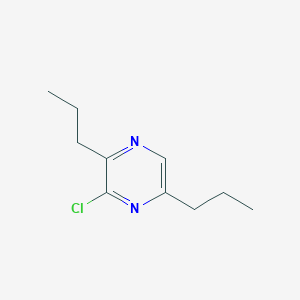
2-Methyl-4,4-diphenylbutane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4,4-diphenylbutane-2-peroxol is an organic peroxide compound It is known for its unique structure, which includes a peroxide functional group attached to a butane backbone with two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methyl-4,4-diphenylbutane-2-peroxol can be synthesized through the reaction of 2-methyl-4,4-diphenylbutane with hydrogen peroxide under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and controlled reaction conditions is crucial to obtain a high yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4,4-diphenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, often leading to the formation of ketones or alcohols.
Reduction: Reduction of the peroxide group can yield the corresponding alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
Oxidation: Ketones or alcohols.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4,4-diphenylbutane-2-peroxol has several applications in scientific research:
Chemistry: Used as a radical initiator in polymerization reactions.
Biology: Investigated for its potential role in oxidative stress studies.
Medicine: Explored for its potential use in drug delivery systems due to its peroxide group.
Industry: Utilized in the production of polymers and as a curing agent for resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylpropane-2-peroxol: Another organic peroxide with a similar structure but different substituents.
Cumene hydroperoxide: A well-known organic peroxide used in industrial applications.
Uniqueness
2-Methyl-4,4-diphenylbutane-2-peroxol is unique due to its specific structure, which includes two phenyl groups and a butane backbone. This structure imparts distinct chemical properties and reactivity compared to other organic peroxides.
Eigenschaften
| 78485-00-4 | |
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(3-hydroperoxy-3-methyl-1-phenylbutyl)benzene |
InChI |
InChI=1S/C17H20O2/c1-17(2,19-18)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,18H,13H2,1-2H3 |
InChI-Schlüssel |
QXCBPIFFZOLPFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Trifluoromethyl)sulfanyl]heptane](/img/structure/B14431496.png)

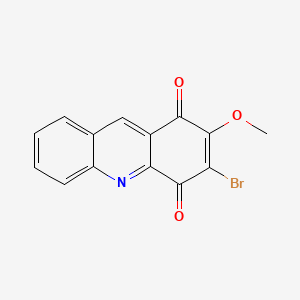
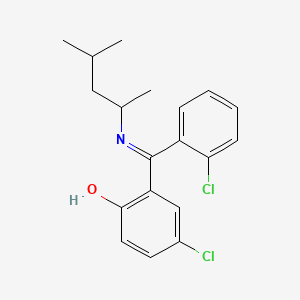





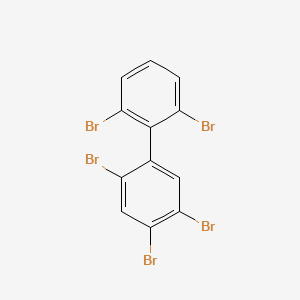
![3-[6-Oxo-3-(2-phenylhydrazinylidene)cyclohexa-1,4-dien-1-yl]propanoic acid](/img/structure/B14431552.png)
